![molecular formula C21H13ClN2OS3 B4758600 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
Overview
Description
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or acyl chlorides, followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve more efficient and scalable processes, including microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Phenothiazine derivatives are known for their antipsychotic and anti-tubercular activities.
Mechanism of Action
The mechanism of action of 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar biological activities.
Chlorpromazine: A well-known antipsychotic drug with a similar structure.
Thioridazine: Another phenothiazine derivative used in medicine.
Uniqueness
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzothiazole moiety enhances its potential as an enzyme inhibitor and its chloro group allows for further functionalization .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-chlorophenothiazin-10-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2OS3/c22-13-9-10-19-16(11-13)24(15-6-2-4-8-18(15)27-19)20(25)12-26-21-23-14-5-1-3-7-17(14)28-21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLVZUWUFDOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE](/img/structure/B4758526.png)
![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)
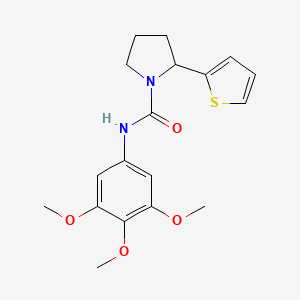
![PROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4758551.png)
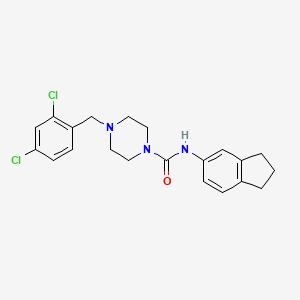
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)
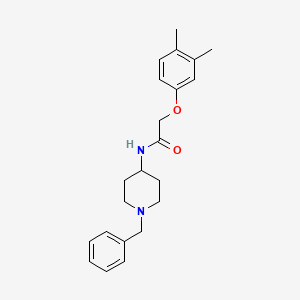
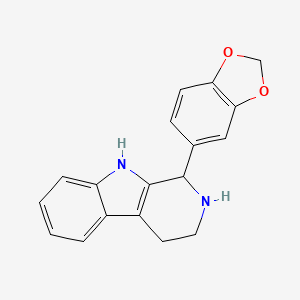
![2-METHOXY-4-[(1Z)-2-[(2-METHYLPHENYL)CARBAMOYL]-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]PHENYL ACETATE](/img/structure/B4758604.png)
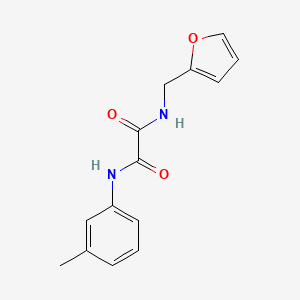
![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)
![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4758628.png)
